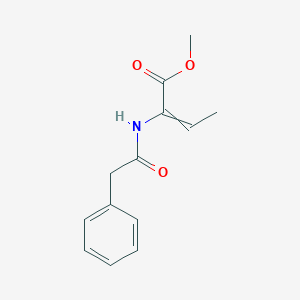
Dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate is an organic compound with the molecular formula C11H16O4 It is a derivative of cyclohexene, featuring two ester groups and a methyl group attached to the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction of 1,3-butadiene with maleic anhydride can produce a cyclohexene derivative, which can then be esterified to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by esterification. The reaction conditions typically include elevated temperatures and the use of catalysts to enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl group on the cyclohexene ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are halogenated derivatives of the original compound.
科学研究应用
Dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, the ester groups are converted to alcohols through the addition of hydrogen atoms. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
相似化合物的比较
Similar Compounds
Dimethyl 4-cyclohexene-1,2-dicarboxylate: Similar structure but lacks the methyl group on the cyclohexene ring.
Dimethyl 3-methylcyclohex-1,2-dicarboxylate: Similar structure but with the methyl group in a different position.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains additional ketone groups.
Uniqueness
Dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate is unique due to the presence of both ester groups and a methyl group on the cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial chemistry.
属性
CAS 编号 |
58045-40-2 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-7-4-5-8(10(12)14-2)9(6-7)11(13)15-3/h6,8-9H,4-5H2,1-3H3 |
InChI 键 |
PYOTTWNQFUIUJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C(CC1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


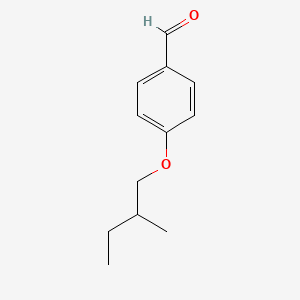
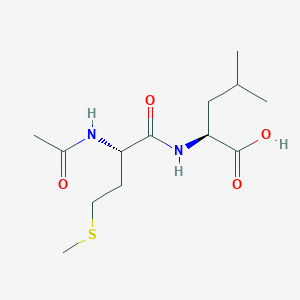
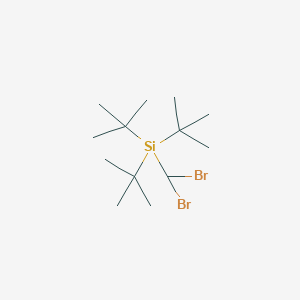
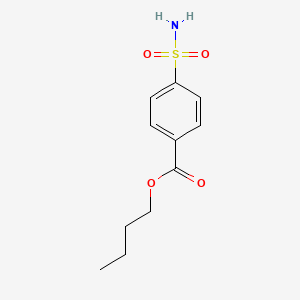
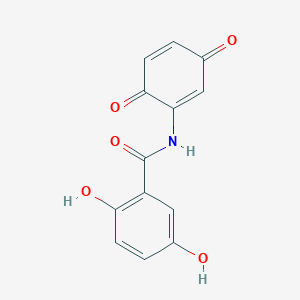
![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)
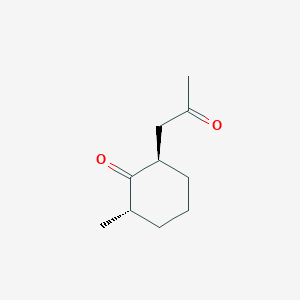
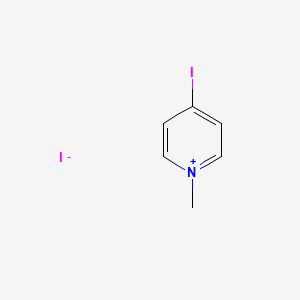

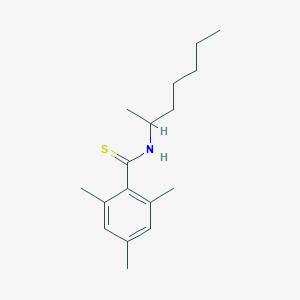
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)
